molecular formula C11H7N3O2S B1335540 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 676247-93-1

7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1335540
CAS No.: 676247-93-1
M. Wt: 245.26 g/mol
InChI Key: OURWKHLDAVYMGO-UHFFFAOYSA-N
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Description

7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 676247-93-1 ) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a fused, planar pyrazolo[1,5-a]pyrimidine core, a privileged scaffold known for its versatile biological activity and synthetic utility . The structure is further functionalized with a thiophene ring at the 7-position and a carboxylic acid group at the 3-position, providing handles for further chemical modification and derivatization. The primary research value of this compound and its derivatives lies in their potent activity as protein kinase inhibitors (PKIs) for targeted cancer therapy . The rigid pyrazolo[1,5-a]pyrimidine framework serves as an effective core structure that can interact with the ATP-binding sites of various kinase enzymes. Research indicates that such compounds can be designed to inhibit key kinases implicated in oncogenesis, including but not limited to EGFR, B-Raf, and MEK, which are critical targets in non-small cell lung cancer (NSCLC) and melanoma . The carboxylic acid substituent is particularly valuable for synthesizing advanced intermediates, such as amide derivatives, which are often explored to enhance binding affinity and pharmacokinetic properties . This product is intended for research applications only, specifically for use in the synthesis of novel bioactive molecules, structure-activity relationship (SAR) studies, and as a building block in the development of potential therapeutic agents. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-11(16)7-6-13-14-8(3-4-12-10(7)14)9-2-1-5-17-9/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURWKHLDAVYMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NC3=C(C=NN23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406419
Record name 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676247-93-1
Record name 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

Anti-inflammatory and Anticancer Activities

Research indicates that 7-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has shown promise as an anti-inflammatory and anticancer agent. Its structure enables interaction with specific biological targets, potentially inhibiting pathways involved in disease progression. Notably, derivatives of this compound have demonstrated enhanced activity against certain cancer cell lines, suggesting its utility in drug development.

Key Findings:

  • Binding Affinity: Interaction studies have focused on the compound's binding affinity to various biological targets, employing techniques such as molecular docking and spectroscopic methods to elucidate its mechanism of action.
  • Cell Line Studies: In vitro studies have revealed that certain derivatives exhibit significant cytotoxic effects on cancer cell lines, indicating their potential as therapeutic agents.

Synthetic Routes

Several synthetic pathways have been developed for producing this compound. These methods highlight the compound's versatility and adaptability in synthetic organic chemistry.

Synthetic MethodDescription
Method AUtilizes a multi-step synthesis involving key intermediates to achieve high yields.
Method BInvolves one-pot reactions that simplify the synthesis process while maintaining efficacy.

Case Study 1: Anti-Cancer Efficacy

A study conducted on the efficacy of this compound derivatives against breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over a 48-hour exposure period. The study utilized MTT assays to quantify cell viability.

Case Study 2: Mechanism of Action

Research investigating the mechanism of action revealed that the compound inhibits the NF-kB signaling pathway, which is crucial in regulating inflammatory responses and cancer cell proliferation. This was established through Western blot analysis showing decreased levels of phosphorylated NF-kB p65 in treated cells compared to controls.

Mechanism of Action

The mechanism of action of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzymatic activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 7-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid with analogs differing in substituents, physicochemical properties, and biological activities:

Compound Name Substituent (Position 7) Molecular Weight (g/mol) Purity (%) Solubility Key Biological/Physical Properties
This compound (15) Thiophen-2-yl 245.26 98.8–99.3 Low water solubility; organic solvents Targets bacterial D-Ala:D-Ala ligase
7-(p-Tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (10) p-Tolyl 265.28 98.2 Not reported Fragment hit in enzyme inhibition studies
7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (11) 3,4-Dimethylphenyl 279.31 99.3 Not reported Higher steric bulk; potential for enhanced selectivity
7-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (16) Thiophen-3-yl 245.26 Not reported Low water solubility Isomeric thiophene substitution; electronic effects differ
7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Amino (C7), Methyl (C3) 207.18 Not reported Poor aqueous solubility Amino group enhances hydrogen-bonding capacity
7-Difluoromethyl-5-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Difluoromethyl (C5), Methyl (C7) 229.15 Not reported Soluble in DMSO, ethanol Fluorine substituents improve metabolic stability

Structural and Functional Insights

  • Solubility : All analogs exhibit low water solubility due to the hydrophobic pyrazolopyrimidine core. However, the carboxylic acid moiety in 15 allows salt formation (e.g., hydrochloride salt, MW: 281.72 ), enhancing solubility in polar solvents.
  • Biological Activity: Compound 15 demonstrates specific inhibition of bacterial D-Ala:D-Ala ligase, a critical enzyme in peptidoglycan biosynthesis . In contrast, carboxamide derivatives (e.g., 7-amino-N-aryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides) show cytotoxicity in cancer cell lines, highlighting the role of the carboxylic acid/amide functional group in modulating activity .

Biological Activity

7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 676247-93-1) is a bioactive compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various models, and safety profiles.

  • Molecular Formula : C11H7N3O2S
  • Molecular Weight : 245.26 g/mol
  • Structural Features : The presence of a thiophene ring and a carboxylic acid group contributes to its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. Research indicates that compounds in this class exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

  • Efficacy : In vivo studies demonstrated that derivatives with similar structures showed IC50 values ranging from 0.034 to 0.052 μM against COX-2, indicating potent anti-inflammatory effects .
CompoundIC50 (μM)COX Selectivity Index
Compound A0.034353.8
Compound B0.052>189

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising candidate for cancer therapy due to its ability to inhibit B-Raf kinase, a key player in the Raf-MEK-ERK signaling pathway associated with various cancers.

  • Mechanism : Inhibition of B-Raf can lead to reduced cell proliferation and increased apoptosis in cancer cells. Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can effectively block this pathway .

Case Studies

  • In Vivo Anti-inflammatory Study :
    • A study involving carrageenan-induced paw edema in rats demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine significantly reduced edema compared to control groups. The most effective compounds showed an inhibition percentage greater than traditional NSAIDs like celecoxib .
  • Cancer Cell Line Studies :
    • In vitro assays using melanoma cell lines revealed that certain derivatives exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics. The structure-activity relationship (SAR) analysis indicated that modifications on the thiophene ring could enhance potency and selectivity .

Safety Profile

Safety assessments of pyrazolo[1,5-a]pyrimidine derivatives have shown low toxicity levels in acute oral toxicity tests in animal models. For instance, lethal doses (LD50) were reported to exceed 2000 mg/kg for several derivatives, indicating a favorable safety margin .

Q & A

Q. Basic

  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1690 cm⁻¹ for carboxamides, NH stretches at ~3250 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.53 ppm in CDCl₃) and aromatic/heterocyclic carbons. For derivatives like 18b , pyrimidine protons resonate at δ 6.80 ppm .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Advanced Tip : Discrepancies in NMR data (e.g., unexpected splitting) can arise from tautomerism or impurities. Use deuterated DMSO for improved solubility and 2D NMR (COSY, HSQC) to resolve ambiguities .

What biological activities are reported for pyrazolo[1,5-a]pyrimidine derivatives?

Basic
This class exhibits:

  • Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) show efficacy against E. coli and S. aureus .
  • Anticancer potential : Trifluoromethyl-substituted analogs inhibit enzymes like kinases or topoisomerases, inducing apoptosis in cancer cells .
  • Neuropharmacological effects : Some derivatives modulate GABA receptors, though structural optimization is needed to enhance selectivity .

How can reaction conditions optimize yields of derivatives?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility during coupling reactions, while ethanol/water mixtures enhance cyclization efficiency .
  • Catalyst screening : Pd(OAc)₂/XPhos systems improve cross-coupling efficiency for thiophene incorporation (yields >85%) .
  • Temperature control : Reflux (80–100°C) minimizes side reactions in cyclization steps .
  • Computational guidance : Reaction path searches using quantum chemical calculations (e.g., DFT) identify optimal transition states and reduce trial-and-error experimentation .

How are contradictions in spectroscopic data resolved?

Q. Advanced

  • Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian-optimized structures) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c for a chlorinated analog) provides unambiguous confirmation of regiochemistry .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments in complex heterocycles .

How can computational methods design bioactive derivatives?

Q. Advanced

  • Docking studies : Screen derivatives against target proteins (e.g., EGFR kinase) to prioritize candidates with high binding affinity .
  • QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with antimicrobial IC₅₀ values to guide functionalization .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) early in design .

What functionalization strategies modify the pyrazolo[1,5-a]pyrimidine core?

Q. Advanced

  • Position 7 : Introduce heteroaryl groups (e.g., thiophene) via Suzuki-Miyaura coupling .
  • Position 3 : Couple carboxylic acids with amines using BPC to form carboxamides .
  • Position 5 : Electrophilic substitution (e.g., nitration) enhances electron-deficient character for kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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